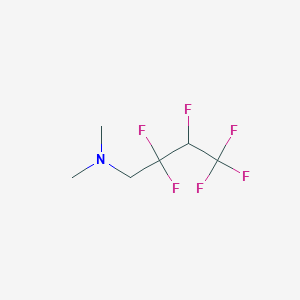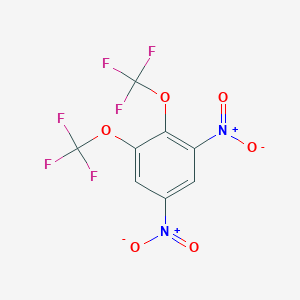![molecular formula C12H12ClF3OS B6313002 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% CAS No. 1357626-55-1](/img/structure/B6313002.png)
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% is a synthetic organic compound that has recently been gaining attention in the scientific research community due to its potential applications in biochemistry and physiology. This compound is a white crystalline solid with a molecular weight of 321.38 g/mol and a melting point of 156.2 °C. It is soluble in ethanol and is insoluble in water. The chemical structure of this compound is illustrated in Figure 1.
Scientific Research Applications
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% has been used in a number of research studies, including studies in biochemistry, physiology, and pharmacology. In biochemistry, the compound has been used to study the mechanism of action of various enzymes, including cytochrome P450 enzymes. In physiology, 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% has been used to study the effect of various hormones on cell signaling pathways. In pharmacology, the compound has been used to study the mechanism of action of various drugs, including antiepileptic drugs.
Mechanism of Action
The mechanism of action of 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with various hormones and other signaling molecules, which may affect cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% have not yet been fully elucidated. However, it is believed to interact with various hormones and other signaling molecules, which may affect cell signaling pathways. Additionally, it is believed to inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% in laboratory experiments is its relative stability and solubility in organic solvents. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is its potential toxicity, which may make it unsuitable for certain types of experiments.
Future Directions
Future research on 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to identify potential applications of this compound in pharmacology, biochemistry, and physiology. Other potential future directions for research include the development of more efficient synthesis methods and the development of new derivatives of this compound.
Synthesis Methods
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% can be synthesized by a three-step reaction sequence. The first step involves the reaction of 3-bromo-3-methyl-2-propanone with trifluoromethanesulfonic acid to produce 3-[(3'-trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone. The second step involves the reaction of the resulting intermediate with sodium hydroxide to form 3-[(3'-trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%. The third step involves the purification of the final product by recrystallization.
properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-3-methylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3OS/c1-7(17)11(2,3)18-8-4-5-10(13)9(6-8)12(14,15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLODHUTZHZNKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)SC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)






![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)